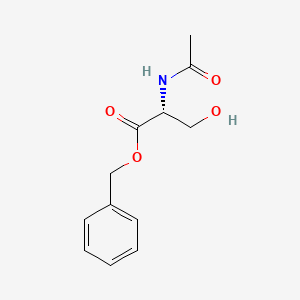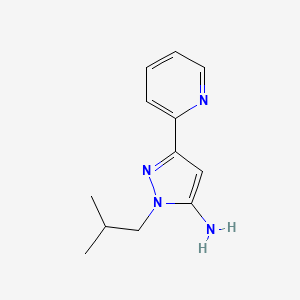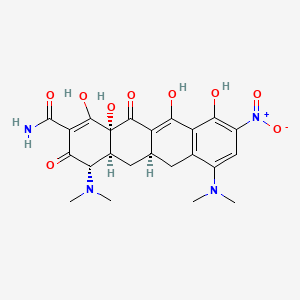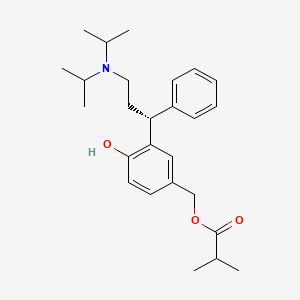
m,p-O-Dimethyl-L-threo-droxidopa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m,p-O-Dimethyl-L-threo-droxidopa is a synthetic compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol . It is a derivative of droxidopa, a medication used to treat symptomatic neurogenic orthostatic hypotension . This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Métodos De Preparación
The synthesis of m,p-O-Dimethyl-L-threo-droxidopa involves several steps, including the methylation of droxidopa. The reaction conditions typically require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield.
Análisis De Reacciones Químicas
m,p-O-Dimethyl-L-threo-droxidopa undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are replaced with other substituents using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
m,p-O-Dimethyl-L-threo-droxidopa has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action, particularly in relation to its parent compound, droxidopa.
Industry: It is used in the development of new materials and chemical processes, serving as a model compound for studying reaction mechanisms and kinetics
Mecanismo De Acción
The mechanism of action of m,p-O-Dimethyl-L-threo-droxidopa involves its conversion to active metabolites in the body. It crosses the blood-brain barrier and is decarboxylated by L-aromatic-amino-acid decarboxylase to form norepinephrine . Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps regulate blood pressure and improve symptoms of neurogenic orthostatic hypotension.
Comparación Con Compuestos Similares
m,p-O-Dimethyl-L-threo-droxidopa is compared with other similar compounds, such as:
Droxidopa: The parent compound, used to treat neurogenic orthostatic hypotension.
L-threo-dihydroxyphenylserine: Another derivative with similar pharmacological properties.
Methoxylated dihydroxyphenylserine: A related compound with different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific methylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H15NO5 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
Clave InChI |
ZKPVWZDNDNCTBB-VHSXEESVSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)
![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)
![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)

![(3S,4R,5R)-1-(4-(8-Chloro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidin-1-yl)-3,4,5,6-tetrahydroxyhexan-2-one](/img/structure/B13437403.png)









